[(2,5-Dihydrothiophen-3-yl)methyl](methyl)amine
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Overview
Description
Preparation Methods
The synthesis of (2,5-Dihydrothiophen-3-yl)methylamine involves several steps. One common method includes the reaction of 2,5-dihydrothiophene with methylamine under controlled conditions . The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to maximize yield and efficiency .
Chemical Reactions Analysis
(2,5-Dihydrothiophen-3-yl)methylamine undergoes various chemical reactions, including:
Scientific Research Applications
(2,5-Dihydrothiophen-3-yl)methylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2,5-Dihydrothiophen-3-yl)methylamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
(2,5-Dihydrothiophen-3-yl)methylamine is unique due to its specific structure and reactivity. Similar compounds include:
Thiophene: A simpler sulfur-containing heterocycle with various industrial and pharmaceutical applications.
2,5-Dihydrothiophene: A precursor in the synthesis of (2,5-Dihydrothiophen-3-yl)methylamine.
Methylamine: A simple amine used in various chemical syntheses.
These compounds share some chemical properties but differ in their specific applications and reactivity .
Properties
IUPAC Name |
1-(2,5-dihydrothiophen-3-yl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-7-4-6-2-3-8-5-6/h2,7H,3-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFOPRZWTGKILW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CCSC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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